1,3-Dimethyl-2-(sulfinylamino)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-(sulfinylamino)benzene is an organic compound with the molecular formula C8H9NOS It is a derivative of benzene, where two methyl groups and a sulfinylamino group are substituted at the 1, 3, and 2 positions, respectively
Scientific Research Applications
1,3-Dimethyl-2-(sulfinylamino)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
It’s worth noting that sulfonamide drugs, which share a similar sulfinylamino functional group, are known to target enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .
Mode of Action
Benzene derivatives, including this compound, often undergo electrophilic aromatic substitution reactions . This involves the formation of a sigma-bond with the electrophile, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .
Biochemical Pathways
Sulfonamide drugs, which share a similar sulfinylamino functional group, are known to interfere with the synthesis of folic acid in bacteria, inhibiting their growth .
Pharmacokinetics
The molecular weight of the compound is 16723 g/mol , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s worth noting that sulfonamide drugs, which share a similar sulfinylamino functional group, have a range of pharmacological activities, such as treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Safety and Hazards
“1,3-Dimethyl-2-(sulfinylamino)benzene” is classified as a hazardous substance . It has been assigned the signal word “Danger” and is associated with various hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), and H335 (May cause respiratory irritation) .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-(sulfinylamino)benzene can be synthesized through several methods, including electrophilic aromatic substitution and nucleophilic substitution reactions. One common method involves the reaction of 1,3-dimethylbenzene with sulfinylamine under controlled conditions to introduce the sulfinylamino group at the 2-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-(sulfinylamino)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinylamino group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylbenzene (m-Xylene): A simpler derivative of benzene with two methyl groups at the 1 and 3 positions.
1,3-Dimethyl-2-(amino)benzene: Similar structure but with an amino group instead of a sulfinylamino group.
Uniqueness
1,3-Dimethyl-2-(sulfinylamino)benzene is unique due to the presence of the sulfinylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1,3-dimethyl-2-(sulfinylamino)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-6-4-3-5-7(2)8(6)9-11-10/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRVOUXRJSMZTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=S=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.